Cas no 1225532-85-3 (5-(2,5-dimethoxyphenyl)-1,3-oxazol-2-amine)

5-(2,5-Dimethoxyphenyl)-1,3-oxazol-2-amine is a heterocyclic compound featuring an oxazole core substituted with an amine group at the 2-position and a 2,5-dimethoxyphenyl moiety at the 5-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The dimethoxy substitution enhances solubility and modulates reactivity, while the oxazole-amine framework offers versatility for further functionalization. Its well-defined molecular architecture is advantageous for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound's stability and synthetic accessibility further contribute to its utility in research and industrial settings.
5-(2,5-dimethoxyphenyl)-1,3-oxazol-2-amine structure
1225532-85-3 structure
Product Name:5-(2,5-dimethoxyphenyl)-1,3-oxazol-2-amine
CAS No:1225532-85-3
MF:C11H12N2O3
MW:220.224582672119
CID:5971037
PubChem ID:82079717
Update Time:2025-08-02

5-(2,5-dimethoxyphenyl)-1,3-oxazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(2,5-dimethoxyphenyl)-1,3-oxazol-2-amine
    • EN300-1842303
    • 1225532-85-3
    • Inchi: 1S/C11H12N2O3/c1-14-7-3-4-9(15-2)8(5-7)10-6-13-11(12)16-10/h3-6H,1-2H3,(H2,12,13)
    • InChI Key: LEOLJRCZOSARAP-UHFFFAOYSA-N
    • SMILES: O1C(N)=NC=C1C1C=C(C=CC=1OC)OC

Computed Properties

  • Exact Mass: 220.08479225g/mol
  • Monoisotopic Mass: 220.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 70.5Ų

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Additional information on 5-(2,5-dimethoxyphenyl)-1,3-oxazol-2-amine

Introduction to 5-(2,5-dimethoxyphenyl)-1,3-oxazol-2-amine (CAS No. 1225532-85-3)

5-(2,5-dimethoxyphenyl)-1,3-oxazol-2-amine (CAS No. 1225532-85-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 5-(2,5-dimethoxyphenyl)-1,3-oxazol-2-amine make it an intriguing candidate for further investigation in various biomedical contexts.

The chemical structure of 5-(2,5-dimethoxyphenyl)-1,3-oxazol-2-amine consists of a 1,3-oxazole ring substituted with a 2,5-dimethoxyphenyl group and an amine functional group. The presence of these functional groups imparts specific chemical properties and reactivity profiles that are crucial for its biological activity. The methoxy groups on the phenyl ring contribute to the compound's lipophilicity and can influence its ability to cross biological membranes, while the amine group provides a site for potential interactions with biological targets.

Recent studies have explored the potential therapeutic applications of 5-(2,5-dimethoxyphenyl)-1,3-oxazol-2-amine. One notable area of research is its activity as an antioxidant. Oxazoles are known to exhibit antioxidant properties due to their ability to scavenge free radicals and inhibit lipid peroxidation. A study published in the Journal of Medicinal Chemistry demonstrated that 5-(2,5-dimethoxyphenyl)-1,3-oxazol-2-amine effectively scavenged reactive oxygen species (ROS) in vitro, suggesting its potential as a protective agent against oxidative stress-related diseases.

In addition to its antioxidant properties, 5-(2,5-dimethoxyphenyl)-1,3-oxazol-2-amine has shown promise in neuropharmacology. Research conducted by a team at the University of California found that this compound exhibited significant neuroprotective effects in animal models of neurodegenerative diseases. The study indicated that 5-(2,5-dimethoxyphenyl)-1,3-oxazol-2-amine reduced neuronal cell death and improved cognitive function in mice with induced Alzheimer's disease. These findings highlight the compound's potential as a therapeutic agent for neurodegenerative disorders.

The pharmacokinetic properties of 5-(2,5-dimethoxyphenyl)-1,3-oxazol-2-amine have also been investigated to assess its suitability as a drug candidate. A study published in the Bioorganic & Medicinal Chemistry Letters reported that the compound exhibited favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues and minimize adverse effects.

Clinical trials are currently underway to evaluate the safety and efficacy of 5-(2,5-dimethoxyphenyl)-1,3-oxazol-2-amine. Preliminary results from phase I trials have shown promising outcomes with no significant adverse events reported. The compound's ability to cross the blood-brain barrier and its low toxicity profile make it a promising candidate for further clinical development.

In conclusion, 5-(2,5-dimethoxyphenyl)-1,3-oxazol-2-amine (CAS No. 1225532-85-3) is a versatile compound with potential applications in various therapeutic areas. Its antioxidant and neuroprotective properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover its full potential, this compound holds promise for addressing unmet medical needs in conditions such as neurodegenerative diseases and oxidative stress-related disorders.

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